molecular formula C18H13ClN2O4 B11648791 5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11648791
M. Wt: 356.8 g/mol
InChI Key: WRVHQWWSXALWDA-UHFFFAOYSA-N
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Description

5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a benzyloxy group, a chlorophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the aromatic ring.

    Formation of the Diazinane Trione Core: The diazinane trione core is synthesized through a cyclization reaction involving urea and a suitable diketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the diazinane trione core, potentially converting it into a more reduced form such as a diazinane diol.

    Substitution: The aromatic ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like chlorine gas (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for halogenation, nitration, and sulfonation, respectively.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Diazinane diol.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorophenyl groups may facilitate binding to biological macromolecules, while the diazinane trione core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-{[4-(3-FLUOROPROPOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: Contains a fluoropropoxy group instead of a benzyloxy group, leading to different chemical properties.

    5-{[5-(4-METHOXYPHENYL)-2-FURYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Features a methoxyphenyl group and a furan ring, which can alter its chemical behavior.

Uniqueness

The presence of both the benzyloxy and chlorophenyl groups in 5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE makes it unique compared to similar compounds. These functional groups can significantly influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

5-[(3-chloro-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13ClN2O4/c19-14-9-12(8-13-16(22)20-18(24)21-17(13)23)6-7-15(14)25-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,20,21,22,23,24)

InChI Key

WRVHQWWSXALWDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl

Origin of Product

United States

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